![molecular formula C18H13F2NO2 B12326755 3-[1-(3,5-difluorobenzyl)-1H-indol-3-yl]acrylic acid](/img/structure/B12326755.png)
3-[1-(3,5-difluorobenzyl)-1H-indol-3-yl]acrylic acid
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Overview
Description
3-[1-(3,5-Difluorobenzyl)-1H-indol-3-yl]acrylic acid is a synthetic organic compound with the molecular formula C18H13F2NO2 and a molecular weight of 313.3 g/mol . This compound features an indole core substituted with a 3,5-difluorobenzyl group and an acrylic acid moiety. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmaceutical testing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3,5-difluorobenzyl)-1H-indol-3-yl]acrylic acid typically involves multiple steps, starting with the preparation of the indole core, followed by the introduction of the 3,5-difluorobenzyl group, and finally the addition of the acrylic acid moiety. Common synthetic routes include:
Indole Synthesis: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Benzylation: The 3,5-difluorobenzyl group is introduced through a nucleophilic substitution reaction, where the indole nitrogen attacks a 3,5-difluorobenzyl halide.
Acrylic Acid Addition: The final step involves the addition of the acrylic acid moiety through a Heck reaction, where the indole derivative is coupled with acrylic acid in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[1-(3,5-difluorobenzyl)-1H-indol-3-yl]acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the acrylic acid moiety to an alkane.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles like amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Amines, thiols, alkyl halides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Potential
Research indicates that compounds with indole structures, including 3-[1-(3,5-difluorobenzyl)-1H-indol-3-yl]acrylic acid, are often investigated for their anticancer properties. The difluorobenzyl substituent may enhance binding affinity to cancer cell targets, which can lead to improved therapeutic efficacy. For instance, studies have shown that derivatives of indole exhibit significant cytotoxic effects against various cancer cell lines.
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. Indole derivatives have been reported to possess activity against a range of bacterial and fungal pathogens. The unique structure of this compound could provide enhanced efficacy compared to simpler analogs, making it a candidate for the development of new antimicrobial agents.
Anti-inflammatory Effects
Further investigations into the anti-inflammatory properties of this compound suggest that it may inhibit key inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis or inflammatory bowel disease. The structural modifications provided by the difluorobenzyl group may influence its pharmacokinetic properties favorably.
Material Science Applications
Polymer Chemistry
In material science, the acrylic acid moiety allows for the incorporation of this compound into polymer matrices. This could lead to the development of novel materials with enhanced mechanical properties or improved biocompatibility for biomedical applications. The compound's ability to participate in radical polymerization reactions opens avenues for creating functionalized polymers that could be used in drug delivery systems or as biomaterials.
Cosmetic Formulation Applications
Skin Care Products
The compound's potential as an active ingredient in cosmetic formulations is noteworthy. Its bioactive properties could be harnessed to develop products aimed at improving skin health, such as anti-aging creams or treatments for acne. The safety and efficacy of such formulations would need thorough investigation through clinical trials to ensure consumer safety .
Table 1: Comparison of Biological Activities
Compound Name | Biological Activity | Reference |
---|---|---|
This compound | Anticancer, Antimicrobial, Anti-inflammatory | |
Indole-3-acetic acid | Plant growth regulator | |
2-cyano-3-(1-phenyl-1H-indol-3-yl)acrylic acid | Mitochondrial pyruvate carrier inhibitor |
Mechanism of Action
The mechanism of action of 3-[1-(3,5-difluorobenzyl)-1H-indol-3-yl]acrylic acid involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various enzymes and receptors, modulating their activity. The 3,5-difluorobenzyl group enhances the compound’s binding affinity and selectivity, while the acrylic acid moiety can participate in covalent bonding with target proteins. These interactions lead to the modulation of cellular pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
3-[1-(3,5-Difluorobenzyl)-1H-indol-3-yl]acrylic acid can be compared with other similar compounds, such as:
3-[1-(3,5-Dichlorobenzyl)-1H-indol-3-yl]acrylic acid: This compound features a dichlorobenzyl group instead of a difluorobenzyl group, which affects its chemical reactivity and biological activity.
3-[1-(3,5-Dimethylbenzyl)-1H-indol-3-yl]acrylic acid: The presence of methyl groups instead of fluorine atoms alters the compound’s hydrophobicity and binding properties.
3-[1-(3,5-Difluorobenzyl)-1H-indol-3-yl]propionic acid: This compound has a propionic acid moiety instead of an acrylic acid moiety, which influences its chemical stability and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the acrylic acid moiety, which confer distinct chemical and biological properties.
Biological Activity
3-[1-(3,5-difluorobenzyl)-1H-indol-3-yl]acrylic acid is a compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H13F2NO2, with a molecular weight of approximately 313.3 g/mol. The compound features an indole moiety linked to an acrylic acid functional group, with the difluorobenzyl substituent enhancing its chemical reactivity and potential biological interactions .
Anticancer Properties
Research indicates that compounds with indole structures often exhibit significant anticancer properties. The presence of the difluorobenzyl group in this compound may enhance its binding affinity to various biological targets, making it a candidate for further pharmacological studies. Preliminary studies suggest that this compound could inhibit the proliferation of cancer cells through mechanisms that remain to be fully elucidated.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) is crucial for understanding how modifications to the chemical structure affect biological activity. The difluorobenzyl group is hypothesized to play a significant role in enhancing the compound's pharmacokinetic properties and interaction profiles compared to simpler analogs. For instance, compounds like indole-3-acetic acid and 2-cyano-3-(1-phenyl-1H-indol-3-yl)acrylic acid share structural similarities but differ in their biological activities due to variations in their substituents .
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Indole-3-acetic acid | Simple indole structure | Plant hormone with distinct growth-regulating properties |
2-cyano-3-(1-phenyl-1H-indol-3-yl)acrylic acid | Contains cyano group | Potential mitochondrial pyruvate carrier inhibitors |
5-fluoroindole | Fluorinated indole derivative | Used in pharmaceuticals targeting various diseases |
Synthesis of the Compound
The synthesis of this compound typically involves several steps. These methods can be adapted for both laboratory-scale synthesis and industrial production. The synthetic route often includes the formation of the indole moiety followed by the introduction of the acrylic acid functional group through various coupling reactions .
Case Studies and Research Findings
While specific case studies focusing solely on this compound are scarce, related research on indole derivatives provides valuable insights into their potential therapeutic applications:
- Anticancer Activity : A study on similar indole derivatives demonstrated moderate to significant antineoplastic activity against various cancer cell lines, suggesting that structural modifications can lead to enhanced efficacy .
- Anti-inflammatory Effects : Compounds with similar structures have been shown to exhibit anti-inflammatory effects in preclinical models, indicating potential therapeutic benefits for inflammatory diseases .
Properties
Molecular Formula |
C18H13F2NO2 |
---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
(E)-3-[1-[(3,5-difluorophenyl)methyl]indol-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C18H13F2NO2/c19-14-7-12(8-15(20)9-14)10-21-11-13(5-6-18(22)23)16-3-1-2-4-17(16)21/h1-9,11H,10H2,(H,22,23)/b6-5+ |
InChI Key |
FMNWUSCUVBOPPC-AATRIKPKSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC(=C3)F)F)/C=C/C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC(=C3)F)F)C=CC(=O)O |
Origin of Product |
United States |
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